molecular formula C4H7NOS B14140954 3-Isothiocyanatopropan-1-OL CAS No. 4404-46-0

3-Isothiocyanatopropan-1-OL

Cat. No.: B14140954
CAS No.: 4404-46-0
M. Wt: 117.17 g/mol
InChI Key: HKKOVTXONDHGLP-UHFFFAOYSA-N
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Description

3-Isothiocyanatopropan-1-OL is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanol backbone. It is a versatile compound with applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanatopropan-1-OL can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety. The use of non-toxic reagents and mild reaction conditions is preferred to ensure safety and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanatopropan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include thioureas, sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Comparison with Similar Compounds

3-Isothiocyanatopropan-1-OL can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate:

    Allyl Isothiocyanate: Known for its pungent odor and antimicrobial properties.

    Benzyl Isothiocyanate: Exhibits strong anticancer activity.

    Phenethyl Isothiocyanate: Known for its chemopreventive properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

4404-46-0

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

3-isothiocyanatopropan-1-ol

InChI

InChI=1S/C4H7NOS/c6-3-1-2-5-4-7/h6H,1-3H2

InChI Key

HKKOVTXONDHGLP-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=S)CO

Origin of Product

United States

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